

Spectroscopic properties of Quinaldine Red (absorption and emission spectra).

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Compound of Interest

Compound Name: Quinaldine Red

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Spectroscopic Properties of Quinaldine Red: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quinaldine Red is a versatile cationic cyanine dye widely recognized for its utility as a pH indicator and, more significantly, as a fluorescent probe in various biological and chemical applications. Its spectroscopic properties are highly sensitive to its local microenvironment, making it a powerful tool for studying molecular interactions. This guide provides a comprehensive overview of the absorption and emission characteristics of **Quinaldine Red**, detailed experimental protocols for their measurement, and a workflow for its application as a fluorescent probe.

Core Spectroscopic Properties

Quinaldine Red is characterized by its solvatochromic and fluorogenic nature. In its unbound state in aqueous solutions, it exhibits minimal fluorescence. However, upon binding to macromolecules such as nucleic acids (DNA and RNA) and proteins, or when incorporated into hydrophobic environments, its fluorescence quantum yield increases significantly. This "light-up" property is a key advantage for its use as a molecular probe, as it reduces background signal and enhances sensitivity.

The absorption and emission spectra of **Quinaldine Red** are influenced by factors such as solvent polarity, pH, and binding to target molecules. This sensitivity allows for the investigation of binding events and conformational changes in biomolecules.

Data Presentation: Spectroscopic Parameters

The following tables summarize the key quantitative spectroscopic data for **Quinaldine Red** under various conditions.

Table 1: Absorption Properties of **Quinaldine Red**

Parameter	Value	Solvent/Condition	Reference
Absorption Maximum (λ_{abs})	492 nm	Water (pH 7)	[1]
528 nm	Ethanol	[2][3]	
547 nm	Langmuir-Blodgett Film	[1]	
325 - 331 nm	Ethanol	[2]	
279 - 285 nm	Ethanol		
Molar Absorptivity (ϵ)	>58,000 M-1cm-1	Ethanol (at λ_{max} in visible region)	
>10,000 M-1cm-1	Ethanol (at 325-331 nm)		
>8,800 M-1cm-1	Ethanol (at 279-285 nm)		

Table 2: Fluorescence Properties of **Quinaldine Red**

Parameter	Value	Condition	Reference
Excitation Maximum (λ_{ex})	~557 nm	Bound to Nucleic Acids	
Emission Maximum (λ_{em})	~607 nm	Bound to Nucleic Acids	
Emission Range	580 - 650 nm	Bound to Nucleic Acids	
Optimal pH for Fluorescence	3.2 - 3.6	Bound to DNA	
Fluorescence State	Non-fluorescent	Unbound in aqueous solution	
Fluorescent	Bound to macromolecules (e.g., DNA, proteins)		

Note: Fluorescence quantum yield data for **Quinaldine Red** is not readily available in the literature and would typically be determined experimentally relative to a known standard.

Experimental Protocols

The following are detailed methodologies for the key experiments involving the spectroscopic characterization of **Quinaldine Red**.

Measurement of Absorption Spectra

Objective: To determine the absorption spectrum and molar absorptivity of **Quinaldine Red**.

Materials:

- **Quinaldine Red**
- Spectrophotometer (UV-Vis)
- Quartz cuvettes (1 cm path length)

- Volumetric flasks and pipettes
- Analytical balance
- Solvent of choice (e.g., ethanol, water, buffer)

Procedure:

- Stock Solution Preparation: Accurately weigh a known mass of **Quinaldine Red** and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
- Serial Dilutions: Prepare a series of dilutions of the stock solution to obtain a range of concentrations.
- Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 250-700 nm).
- Blank Measurement: Fill a cuvette with the solvent and use it to blank the spectrophotometer.
- Sample Measurement: Record the absorption spectra of each of the diluted **Quinaldine Red** solutions.
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λ_{abs}).
 - According to the Beer-Lambert law ($A = \epsilon cl$), plot absorbance at λ_{abs} versus concentration.
 - The slope of the resulting linear plot will be the molar absorptivity (ϵ).

Measurement of Emission Spectra and Binding Studies

Objective: To determine the fluorescence emission spectrum of **Quinaldine Red** upon binding to a macromolecule (e.g., DNA) and to quantify the binding affinity.

Materials:

- **Quinaldine Red**
- Spectrofluorometer
- Quartz fluorescence cuvettes
- Macromolecule of interest (e.g., calf thymus DNA)
- Buffer solution (e.g., a buffer with a pH of 3.5 for optimal DNA binding)
- Micropipettes

Procedure:

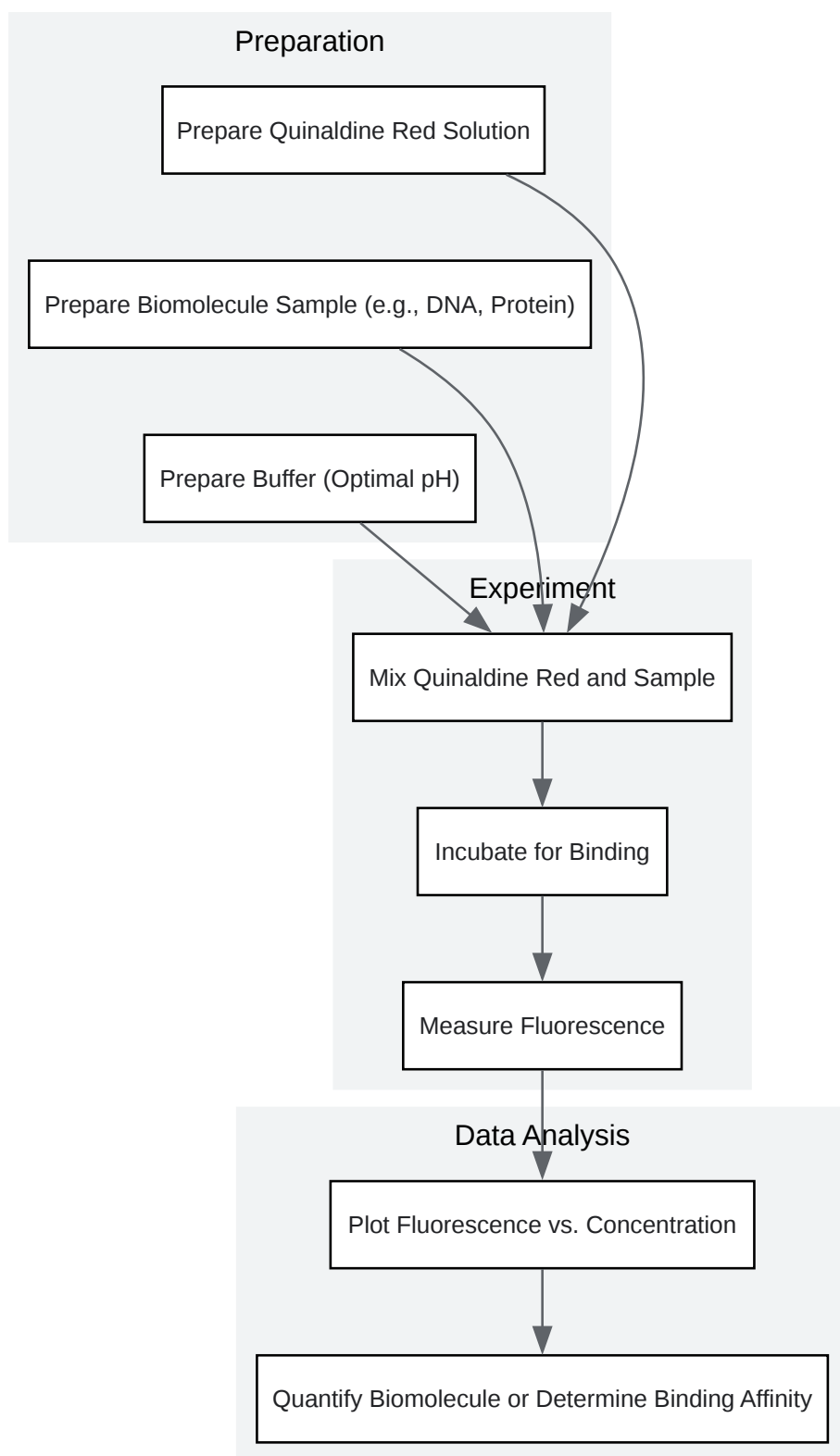
- **Solution Preparation:** Prepare a stock solution of **Quinaldine Red** and a stock solution of the macromolecule in the appropriate buffer.
- **Spectrofluorometer Setup:** Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength (e.g., 557 nm for DNA-bound **Quinaldine Red**). Set the emission wavelength range for scanning (e.g., 570-700 nm).
- **Quinaldine Red Spectrum:** Record the emission spectrum of a dilute solution of **Quinaldine Red** alone in the buffer to confirm its low intrinsic fluorescence.
- **Titration:**
 - To a cuvette containing a fixed concentration of **Quinaldine Red**, add increasing aliquots of the macromolecule stock solution.
 - After each addition, gently mix and allow the solution to equilibrate before recording the fluorescence emission spectrum.
- **Data Analysis:**
 - Observe the increase in fluorescence intensity at the emission maximum (~607 nm) as the concentration of the macromolecule increases.

- Plot the change in fluorescence intensity as a function of the macromolecule concentration.
- This binding isotherm can be fitted to an appropriate binding model (e.g., a single-site binding model) to determine the dissociation constant (K_d), which is a measure of the binding affinity.

Mandatory Visualizations

Experimental Workflow for Biomolecule Detection

The following diagram illustrates the general workflow for utilizing **Quinaldine Red** as a "light-up" fluorescent probe for the detection and quantification of biomolecules.

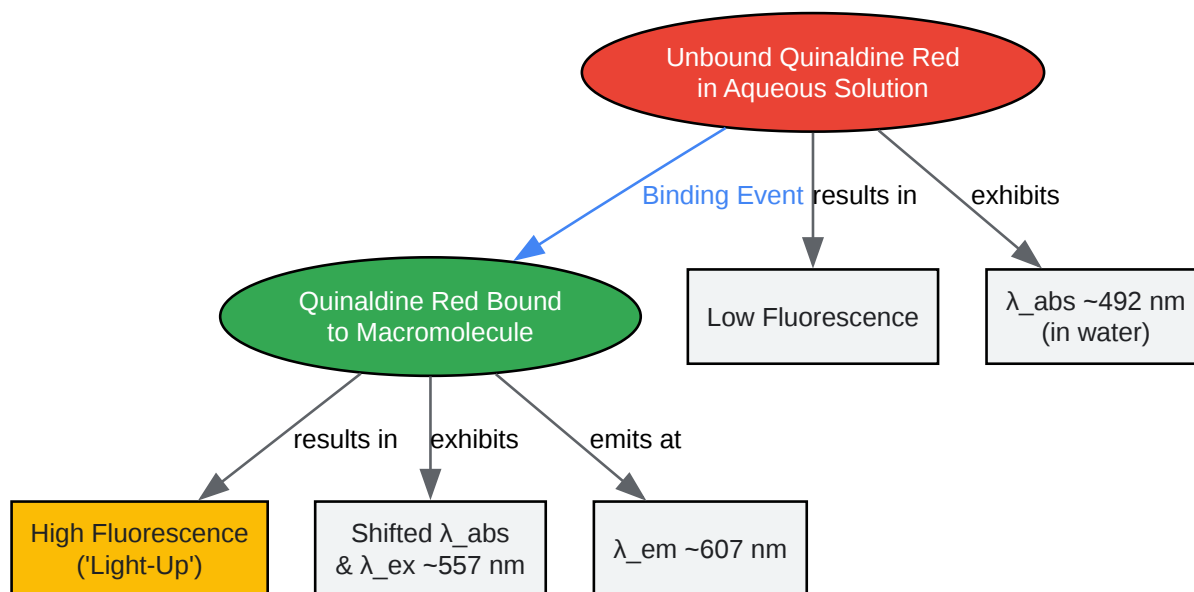


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Caption: Workflow for biomolecule detection using **Quinaldine Red**.

Logical Relationship of Spectroscopic Properties

This diagram illustrates the relationship between the state of **Quinaldine Red** and its resulting spectroscopic properties.



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